4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate
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Overview
Description
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring attached to a phenyl group, which is further connected to a furoate moiety.
Mechanism of Action
Target of Action
The primary targets of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential interactions .
Mode of Action
It’s known that the thiadiazole ring in the compound can undergo transformations under the action of bases . In the presence of potassium tert-butylate in THF, the compound decomposes with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .
Biochemical Pathways
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may interact with biochemical pathways involving nitrogen metabolism .
Pharmacokinetics
The compound’s molecular weight (17821) and its solid form suggest that it may have certain bioavailability .
Result of Action
The cleavage of the thiadiazole ring and the liberation of nitrogen suggest that it may have certain effects on cellular nitrogen metabolism .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by environmental factors. For instance, the compound is known to decompose in the presence of bases . Furthermore, the furylthiadiazole fragment in the compound is known to be thermally stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction leads to the formation of the thiadiazole ring, which is then coupled with a furoate moiety to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reagents used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or furoate moieties using reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYQLDAQWKSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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